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Compound of Interest

Compound Name: Morphinan

Cat. No.: B1239233

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of photo-redox
chemistry in the synthesis of morphinans, a class of compounds with significant
pharmacological importance, including potent analgesics. The application of visible-light
photocatalysis offers mild and efficient methods for key bond formations and late-stage
functionalizations, overcoming challenges associated with traditional synthetic routes.

Introduction

The morphinan scaffold is the core structure of numerous essential medicines, including
morphine, codeine, and oxycodone.[1] Traditional total syntheses of these complex molecules
are often lengthy and require harsh reaction conditions.[1] The emergence of photo-redox
catalysis has provided a powerful tool for organic synthesis, enabling the generation of reactive
radical intermediates under mild conditions using visible light.[2][3] This technology has been
successfully applied to the synthesis of morphinans, facilitating key transformations such as
the formation of the intricate ring system and the late-stage modification of the core structure.
[4][5][6] These approaches often lead to more efficient and sustainable synthetic routes to
these vital pharmaceuticals.[7]

Key Applications and Protocols
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Late-Stage C8-Functionalization of Morphinan Opioids

A significant advancement in the derivatization of morphinans is the late-stage

functionalization at the C8 position. This has been effectively achieved using a photo-redox-

catalyzed 1,4-addition of carbon-centered radicals to morphinan enones.[4][8] This method

allows for the introduction of a variety of functional groups at a late stage, providing rapid

access to a library of novel morphinan analogues for structure-activity relationship (SAR)

studies.[4][8]

A carbon-centered radical, generated from a radical precursor via a hydrogen atom transfer

(HAT) mechanism mediated by a photocatalyst, adds to the C8 position of a morphinan

enone.
. Photocat .
Radical Light ) ) Referenc
Entry alyst Time (h) Yield (%)
Precursor Source
(mol%)
3- Blue LED
1 Phenylprop TBADT (2) (34W,390 16 74 [4]18]
anal nm)
Cyclohexa Blue LED
2 necarboxal  TBADT (2) (34W,390 16 65 [4]
dehyde nm)
) Blue LED
Pivalaldehy
3 q TBADT (2) (34W,390 16 58 [4]
e
nm)
Blue LED
Isobutyrald
4 TBADT (2) (34W,390 16 62 [4]
ehyde
nm)

TBADT: Tetrabutylammonium decatungstate

o To an oven-dried vial equipped with a magnetic stir bar, add the morphinan enone substrate
(2.0 equiv., 0.30 mmol).
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e Add tetrabutylammonium decatungstate (TBADT) (0.02 equiv., 0.006 mmol).
e The vial is sealed with a septum and purged with argon for 10 minutes.

o Acetonitrile (0.75 mL) and the aldehyde radical precursor (10.0 equiv., 3.0 mmol) are added
via syringe.

e The reaction mixture is stirred and irradiated with a 34 W blue LED strip (with a peak
emission at approximately 390 nm) at room temperature for 16 hours.

e Upon completion, the reaction mixture is concentrated under reduced pressure.

o The residue is purified by column chromatography on silica gel to afford the C8-
functionalized morphinan product.[4]

Reaction Setup

Acetonitrile

Aldehyde Precursor Photochemi‘ ;al Reaction Workup and Purification

> Irradiation with Blue LED (390 nm, 16 h) P-| Concentration P Column Chromatography |—— C8-Functionalized Morphinan

A

TBADT Photocatalyst

Morphinan Enone

Click to download full resolution via product page

Caption: Workflow for the photocatalytic C8-functionalization of morphinans.
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Construction of the Morphinan Core via Photo-Redox
Hydroamination

An expeditious total synthesis of (-)-codeine has been developed, featuring a novel photo-
redox hydroamination protocol to construct the piperidine D-ring of the morphinan core.[6] This
atom-economical approach highlights the power of photoredox catalysis in facilitating
challenging cyclization reactions.[6]

An intramolecular hydroamination of an amino-alkene precursor is initiated by a photocatalyst,
leading to the formation of the piperidine ring and completing the morphinan core structure.

Substra  Photoca . ) Yield Referen
Entry Additive Solvent Time (h)
te talyst (%) ce
Amino-
Ru(bpy)s( Hantzsch  MeCN/Hz
1 alkene 12 65 [6]
PFe)2 Ester 0]

precursor

 |n areaction vial, the amino-alkene precursor (1.0 equiv.) is dissolved in a mixture of
acetonitrile and water.

o Ru(bpy)s(PFs)2 (photocatalyst, mol% specified in the original literature) and Hantzsch ester
(reductant, equiv. specified in the original literature) are added.

e The reaction mixture is degassed by sparging with an inert gas (e.g., argon) for 15-20
minutes.

e The vial is sealed and placed in a photoreactor equipped with a visible light source (e.g.,
blue LEDs).

e The reaction is stirred at room temperature for the specified time (e.g., 12 hours) until
completion, as monitored by TLC or LC-MS.

o After completion, the solvent is removed under reduced pressure.

e The crude product is purified by flash column chromatography to yield the cyclized
morphinan product.[6]
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Caption: Proposed mechanism for the photo-redox hydroamination.

Installation of the All-Carbon Quaternary Stereocenter
via Photo-Redox Radical Cyclization

In the total synthesis of oxycodone, a photo-redox-mediated Stork-Ueno radical cyclization was
employed to construct the challenging all-carbon quaternary stereocenter.[5] This key step
demonstrates the utility of photoredox catalysis in forming sterically congested centers with
high stereocontrol.[5]

A radical generated on a tether undergoes cyclization onto a double bond, forming a five-
membered ring and a quaternary carbon center.
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Substra Photoca Radical ) Yield Referen
Entry . Solvent  Time (h)
te talyst Initiator (%) ce
Bromoac
etal
1 Ir(ppy)s EtsN MeCN 24 78 [5]
Precurso

r

The bromoacetal precursor (1.0 equiv.) is dissolved in anhydrous acetonitrile in a reaction
vessel.

The photocatalyst, Ir(ppy)s (mol% as per the original study), and triethylamine (EtsN, as a
sacrificial electron donor) are added.

The solution is thoroughly degassed with an inert gas.

The reaction is irradiated with a visible light source (e.g., blue LEDs) at room temperature for
24 hours.

Upon completion, the solvent is evaporated in vacuo.

The residue is purified by silica gel column chromatography to afford the desired product
containing the quaternary stereocenter.[5]
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Caption: Workflow for the photo-redox mediated radical cyclization.

Organophotocatalytic N-Demethylation of Morphinans

The N-demethylation of morphinans is a crucial transformation for the synthesis of opioid
antagonists like naloxone. An environmentally benign organophotocatalytic method has been
developed for the N-demethylation of oxycodone using rose bengal as a photocatalyst and
molecular oxygen as the terminal oxidant.[9]
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The tertiary amine of oxycodone is oxidized in the presence of a photosensitizer and oxygen,

leading to the formation of a nor-oxycodone derivative.

Substra Photoca . . Yield Referen
Entry Oxidant Solvent Time (h)
te talyst ce
Oxycodo Rose
1 02 MeCN 48 [9]

ne Bengal

o Oxycodone (1.0 equiv.) and rose bengal (photocatalyst, mol% as specified in the original

literature) are dissolved in acetonitrile in a photoreactor vessel.

e The solution is irradiated with a visible light source (e.g., green LEDS) under an oxygen

atmosphere (e.g., from a balloon).

e The reaction is stirred at room temperature for the designated time (e.g., 48 hours).

 After the reaction is complete, the solvent is removed under reduced pressure.

e The resulting crude product is then subjected to a workup procedure, which may involve an

acidic hydrolysis step to yield the final N-demethylated product.

« Purification is achieved through crystallization or column chromatography.[9]
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Oxidative N-Demethylation Noroxycodone (Secondary Amine)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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